molecular formula C11H12F2O4 B6241359 ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate CAS No. 807368-85-0

ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate

Cat. No.: B6241359
CAS No.: 807368-85-0
M. Wt: 246.2
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Description

Ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate: is a chemical compound with the molecular formula C11H12F2O4 and a molecular weight of 246.21 g/mol . This compound is characterized by its unique structure, which includes a difluoro group and a methoxyphenoxy group attached to an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate typically involves the reaction of 4-methoxyphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: : On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

  • Substitution: : Substitution reactions typically require nucleophiles such as amines or alcohols, and are often facilitated by strong bases.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, the compound is used to study the effects of difluoro groups on biological systems. It can be used as a probe to investigate enzyme inhibition and receptor binding.

Medicine: : The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: : In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoro group enhances the compound's binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target system.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate include other difluoroacetates and methoxyphenol derivatives.

Uniqueness: : What sets this compound apart is its combination of difluoro and methoxyphenoxy groups, which confer unique chemical and biological properties. This combination allows for a wide range of applications in research and industry.

Properties

CAS No.

807368-85-0

Molecular Formula

C11H12F2O4

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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